Zimelidine dihydrochloride monohydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C16H21BrCl2N2O |
|---|---|
Molecular Weight |
408.2 g/mol |
IUPAC Name |
(E)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-3-ylprop-2-en-1-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C16H17BrN2.2ClH.H2O/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13;;;/h3-10,12H,11H2,1-2H3;2*1H;1H2/b16-9+;;; |
InChI Key |
WFUAVXYXJOQWAZ-FCVRRRHYSA-N |
Isomeric SMILES |
CN(C)C/C=C(\C1=CC=C(C=C1)Br)/C2=CN=CC=C2.O.Cl.Cl |
Canonical SMILES |
CN(C)CC=C(C1=CC=C(C=C1)Br)C2=CN=CC=C2.O.Cl.Cl |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Zimelidine Dihydrochloride Monohydrate
Synthetic Pathways for the Zimelidine Core Structure
The synthesis of the zimelidine core structure has been approached through various routes over the years, reflecting advancements in synthetic organic chemistry.
Early methodologies for producing zimelidine and related pyridylallylamines often started from suitably substituted benzoylpyridines. nih.gov These methods provided the foundational framework for the molecule, which could then be further modified to yield the final compound.
More contemporary and efficient syntheses have been developed, utilizing modern cross-coupling reactions. One notable method involves a stereocomplementary approach that can produce both (E) and (Z) isomers. nih.gov This synthesis begins with readily available β-ketoesters or α-formyl esters. nih.gov A key step in this pathway is the use of a Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov The process involves the stereo-complementary enol tosylation of the starting ester, followed by the Suzuki coupling with 3-pyridylboronic acid, which introduces the pyridine (B92270) ring. nih.govrsc.org The resulting intermediate is then converted to (Z)-zimelidine through a sequence of reduction and amination steps, including treatment with Diisobutylaluminium hydride (DIBAL-H), thionyl chloride (SOCl₂), and aqueous dimethylamine. nih.govrsc.org
A summary of a modern synthetic approach is outlined in the table below.
Table 1: Key Stages in a Modern Synthetic Route for (Z)-Zimelidine
| Step | Description | Key Reagents/Reactions | Reference |
|---|---|---|---|
| 1 | Enol Tosylation | Starting with β-ketoesters or α-formyl esters to create a stereodefined enol tosylate intermediate. | nih.gov |
| 2 | Suzuki-Miyaura Coupling | Cross-coupling of the enol tosylate with 3-pyridylboronic acid to introduce the pyridyl group. | nih.govnih.gov |
| 3 | Functional Group Transformation | A series of reactions to convert the ester group into the final dimethylallylamine moiety. | nih.govrsc.org |
Stereochemical Aspects in the Synthesis of Zimelidine Dihydrochloride (B599025) Monohydrate
The biological activity of zimelidine is intrinsically linked to its stereochemistry, specifically the configuration around the carbon-carbon double bond. The therapeutically active form is the (Z)-isomer, where the pyridyl and the bromophenyl groups are on the same side of the double bond, corresponding to a cis configuration with respect to the pyridyl and allylamine (B125299) groups. nih.gov
Achieving a high stereoselectivity for the (Z)-isomer is a critical goal of any synthetic pathway. Modern synthetic methods, such as those employing sequential enol tosylations and stereoretentive Suzuki-Miyaura cross-couplings, have been specifically designed to provide precise control over the double bond geometry, allowing for the selective preparation of the desired (Z)-isomer. nih.gov
The determination and confirmation of the correct stereochemistry are performed using various analytical techniques. Methods such as UV spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and the use of lanthanide-induced shifts in ¹H NMR have been instrumental in unequivocally establishing the (Z)-configuration of the final product. nih.gov
Strategies for Derivatization and Analog Preparation of Zimelidine
To explore structure-activity relationships (SAR) and develop new chemical entities with potentially improved properties, numerous derivatives and analogs of zimelidine have been synthesized. These modifications typically target specific positions on the zimelidine scaffold.
One common strategy involves the modification of the 4-bromophenyl ring. The bromine atom can be displaced or converted into a variety of other functional groups. nih.gov For example, through the corresponding lithio derivative, the bromine has been replaced with hydrogen (H), chlorine (Cl), iodine (I), methyl (Me), trimethylsilyl (B98337) (SiMe₃), and methylthio (SMe) groups. nih.gov Direct displacement has also been used to introduce a cyano (CN) group. nih.gov These modifications have been crucial for studying how different substituents in the para position of the phenyl ring influence the compound's activity. nih.gov
Another derivatization strategy involves radiolabeling for use in imaging studies. Zimelidine and its primary metabolite, nor-zimelidine, have been radioiodinated to evaluate their potential as SPECT ligands for the serotonin (B10506) transporter. nih.gov This was achieved through a nonisotopic exchange using a copper(I)-assisted nucleophilic labeling method. nih.gov
Table 2: Examples of Zimelidine Analogs and Derivatives
| Modification Site | Substituent/Modification | Purpose | Reference |
|---|---|---|---|
| Para-position of phenyl ring | H, Cl, I, Me, SiMe₃, SMe, CN | Structure-Activity Relationship (SAR) studies | nih.gov |
| N-demethylation | Nor-zimelidine (metabolite) | Pharmacokinetic and radiolabeling studies | nih.gov |
| Isotopic Labeling | Radioiodination | Development of potential SPECT imaging agents | nih.gov |
Structural Analysis of Zimelidine Dihydrochloride Monohydrate and Related Compounds
The definitive structure of zimelidine is confirmed through a combination of spectroscopic and analytical methods. The formation of the dihydrochloride monohydrate salt is a common practice for pharmaceutical compounds to improve stability and solubility. ontosight.ai The CAS number for this compound is 61129-30-4. wikipedia.org
While detailed single-crystal X-ray diffraction data for the monohydrate form is not widely published in available literature, the core molecular structure and its salt forms are well-characterized. The empirical formula for the dihydrochloride salt is C₁₆H₁₇BrN₂ · 2HCl. The addition of one molecule of water gives the monohydrate form. Spectroscopic techniques, particularly ¹H NMR, are essential for confirming the connectivity of the atoms and the (Z)-stereochemistry of the double bond. nih.gov
The table below summarizes key structural and physical identifiers for the compound.
Table 3: Physicochemical Properties of Zimelidine Dihydrochloride
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (Z)-3-(4-Bromophenyl)-N,N-dimethyl-3-(pyridin-3-yl)prop-2-en-1-amine dihydrochloride | ontosight.ai |
| CAS Number (Monohydrate) | 61129-30-4 | wikipedia.org |
| Molecular Formula (Dihydrochloride) | C₁₆H₁₇BrN₂ · 2HCl | |
| Molecular Weight (Dihydrochloride) | 390.15 g/mol | |
| Physical Form | White solid | apexbt.com |
Molecular and Cellular Mechanisms of Action of Zimelidine Dihydrochloride Monohydrate
Selective Inhibition of the Serotonin (B10506) Transporter (SERT) by Zimelidine
The principal mechanism of zimelidine is its potent and selective blockade of the serotonin transporter. wikipedia.org SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's action. youtube.com By inhibiting this reuptake, zimelidine effectively increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic signaling. drugbank.comyoutube.com
Binding Kinetics and Affinity Profiling of Zimelidine Dihydrochloride (B599025) Monohydrate to SERT
Zimelidine and its primary active metabolite, norzimelidine, exhibit a high affinity for the serotonin transporter. nih.gov While specific binding kinetics data for zimelidine can be limited in recent literature, early studies established its potent inhibitory effect on serotonin uptake. nih.gov The interaction with SERT is a critical determinant of its pharmacological activity. nih.gov Research on various SSRIs indicates that their binding to SERT can involve complex interactions, potentially leading to conformational changes in the transporter protein. nih.gov The affinity of a compound for SERT is a key factor in its potency as a reuptake inhibitor. researchgate.net
Comparative Analysis of Zimelidine's Specificity for SERT Versus Other Monoamine Transporters (e.g., Noradrenaline, Dopamine (B1211576) Transporters)
A defining characteristic of zimelidine is its high selectivity for the serotonin transporter over other monoamine transporters, such as those for noradrenaline (norepinephrine) and dopamine. nih.gov This selectivity distinguishes it from older tricyclic antidepressants, which often affect multiple neurotransmitter systems. drugbank.com Zimelidine has been shown to have a much weaker effect on the uptake of noradrenaline and is practically devoid of any significant action on dopamine uptake. nih.gov This preferential action on the serotonergic system is a cornerstone of its pharmacological profile. nih.govnih.gov
Interactive Data Table: Comparative Transporter Affinity of Zimelidine
| Transporter | Affinity/Inhibitory Activity |
| Serotonin Transporter (SERT) | High |
| Noradrenaline Transporter (NET) | Low/Negligible |
| Dopamine Transporter (DAT) | Negligible |
Interaction of Zimelidine Dihydrochloride Monohydrate with Neurotransmitter Receptors
Beyond its primary action on SERT, the interaction of zimelidine with various neurotransmitter receptors is another important aspect of its pharmacological profile, particularly in comparison to other classes of antidepressants.
Evaluation of Zimelidine's Agonistic and Antagonistic Properties at Serotonergic Receptors
Zimelidine itself has a negligible direct blocking action on serotonin receptors, especially at therapeutic concentrations. nih.gov Its primary effect on the serotonergic system is mediated through the inhibition of serotonin reuptake, which in turn enhances the activation of postsynaptic serotonin receptors by the increased synaptic serotonin levels. wikipedia.orgdrugbank.com In very high doses, some 5-HT receptor blocking action has been observed in vitro, but this is not considered a significant part of its primary therapeutic mechanism. nih.gov Long-term treatment with zimelidine has been noted to potentially induce changes in serotonin receptor binding sites, including a decrease in the number of high-affinity sites and the emergence of a new low-affinity binding site. nih.gov
Assessment of Zimelidine's Minor Interactions with Non-Serotonergic Receptors (e.g., Histaminic, Cholinergic, Adrenergic Receptors)
A key advantage of zimelidine over many tricyclic antidepressants is its minimal interaction with non-serotonergic receptors. drugbank.com It displays a negligible affinity for and action on:
Histamine (B1213489) H1 and H2 receptors . nih.gov
Muscarinic cholinergic receptors . nih.gov
Noradrenergic alpha-1, alpha-2, and beta-receptors . nih.gov
This lack of significant activity at these other receptor sites contributes to a more favorable side effect profile compared to older antidepressants, which often cause anticholinergic and antihistaminic effects. nih.gov
Interactive Data Table: Zimelidine's Receptor Interaction Profile
| Receptor Type | Interaction |
| Serotonergic (Postsynaptic) | Negligible direct action; indirect agonism via increased serotonin |
| Histaminic (H1, H2) | Negligible |
| Cholinergic (Muscarinic) | Negligible |
| Adrenergic (Alpha-1, Alpha-2, Beta) | Negligible |
Neurochemical Effects of this compound on Serotonin Turnover and Metabolism
The inhibition of serotonin reuptake by zimelidine leads to significant downstream effects on the neurochemistry of the serotonergic system. A primary consequence is a marked reduction in serotonin turnover. nih.gov This is believed to result from the increased availability of serotonin in the synapse, which activates presynaptic 5-HT1A autoreceptors. drugbank.com This activation, in turn, provides a negative feedback signal that reduces the synthesis and release of serotonin from the presynaptic neuron. nih.gov Studies have shown that zimelidine can reduce serotonin turnover at very low doses, while having no significant effect on noradrenaline turnover even at high doses. nih.gov Furthermore, zimelidine does not possess any monoamine oxidase (MAO)-inhibitory properties, meaning it does not directly affect the enzymatic degradation of serotonin. nih.gov
Long-Term Biochemical Adaptations Induced by Chronic Administration of Zimelidine
Chronic administration of this compound, a selective serotonin reuptake inhibitor (SSRI), instigates significant neuroadaptive changes within the central nervous system. Unlike the acute effects which are primarily centered on the inhibition of the serotonin transporter, long-term exposure leads to a cascade of biochemical adjustments in neuronal signaling pathways. These adaptations are believed to be integral to the therapeutic mechanisms of antidepressant agents. The most notable long-term effects involve the modulation of receptor densities and affinities, particularly within the serotonergic and adrenergic systems. Research has focused on these alterations to understand how the brain homeostatically responds to sustained increases in synaptic serotonin levels.
Modulation of Serotonin Receptor Binding Sites
Prolonged treatment with zimelidine leads to complex and significant alterations in serotonin (5-HT) receptor binding sites. Studies in animal models have revealed that chronic exposure does not simply cause a uniform downregulation of receptors. Instead, a nuanced remodeling of the 5-HT receptor landscape occurs.
One of the key findings is a differential effect on high- and low-affinity 5-HT receptor binding sites. nih.gov Repeated treatment with zimelidine has been shown to decrease the number of high-affinity 5-HT receptor binding sites. nih.gov Concurrently, this chronic administration induces the emergence of a new 5-HT receptor binding site, which is characterized by a low affinity for serotonin but a high number of binding sites (Bmax). nih.gov This suggests a shift in the receptor population towards a state of lower sensitivity but higher capacity, a potential compensatory mechanism to the persistently elevated synaptic serotonin concentrations.
Furthermore, research into specific serotonin receptor subtypes has yielded more detailed insights. Studies focusing on the 5-hydroxytryptamine2 (5-HT2) receptor, a postsynaptic receptor implicated in the mechanism of action of several antidepressants, have shown that chronic zimelidine administration can lead to a significant and dose-dependent decrease in the number of 5-HT2 binding sites in the frontal cortex. nih.gov However, it is noteworthy that scientific findings can be inconsistent; another study found that chronic zimelidine did not affect 5-HT2 binding in either the frontal cortex or the hippocampus. nih.gov The number of frontal cortical 5-HT2 binding sites was, however, significantly decreased under identical study conditions by other antidepressants, suggesting that the effect on 5-HT2 receptors might be less consistent for zimelidine compared to other compounds. nih.gov
| Study Finding | Brain Region | Effect on 5-HT2 Receptor Number (Bmax) | Reference |
|---|---|---|---|
| Significant and dose-dependent decrease | Frontal Cortex | ↓ | nih.gov |
| No significant alteration | Hippocampus | ↔ | nih.gov |
| No effect on binding | Frontal Cortex & Hippocampus | ↔ | nih.gov |
Effects on Beta-Adrenergic Receptor Density
The "beta-adrenergic receptor downregulation hypothesis" has been a prominent theory in antidepressant action, suggesting that a reduction in the density of beta-adrenergic receptors is a common final pathway for the therapeutic effects of various antidepressant treatments. While zimelidine is highly selective for the serotonin system, its long-term administration also impacts the noradrenergic system, albeit differently from tricyclic antidepressants.
Studies have shown that long-term treatment with zimelidine slightly reduces the number of beta-adrenergic receptors in the brain. nih.gov This effect is generally observed to be less pronounced than that seen with antidepressants that directly affect noradrenergic reuptake, such as desipramine (B1205290). The reduction in beta-receptor density is considered a downstream adaptive change, likely resulting from the complex interplay between the serotonergic and noradrenergic systems. The sustained increase in serotonergic neurotransmission caused by zimelidine can indirectly modulate noradrenergic neuron firing and subsequent receptor expression. While zimelidine itself has a negligible direct action on beta-receptors, the slight downregulation observed after chronic use supports the hypothesis that alterations in beta-adrenergic signaling are a relevant, though not necessarily universal, component of antidepressant-induced neuroadaptation. nih.gov
Pharmacological Characterization of Zimelidine Dihydrochloride Monohydrate in Preclinical Models
In Vitro Pharmacological Profiling of Zimelidine Dihydrochloride (B599025) Monohydrate
The in vitro pharmacological properties of zimelidine dihydrochloride monohydrate have been investigated to elucidate its mechanism of action and selectivity. These studies have primarily focused on its interaction with monoamine transporters and enzymes involved in neurotransmitter metabolism.
Cell-Based Assays for Serotonin (B10506) Uptake Inhibition
Zimelidine and its principal active metabolite, norzimelidine, have been demonstrated to be potent and selective inhibitors of serotonin (5-hydroxytryptamine; 5-HT) neuronal uptake. nih.gov In vitro studies using synaptosomal preparations from various brain regions have confirmed this inhibitory activity. These assays measure the compound's ability to block the reuptake of radiolabeled serotonin into presynaptic nerve terminals. The high affinity of zimelidine and norzimelidine for the serotonin transporter (SERT) underscores their primary pharmacological action. nih.gov
| Compound | Preparation | Outcome |
| Zimelidine | Brain synaptosomes | Potent and selective inhibition of 5-HT uptake nih.gov |
| Norzimelidine | Brain synaptosomes | Potent and selective inhibition of 5-HT uptake nih.gov |
| Compound | Enzyme | Inhibition Type | Potency |
| Zimelidine | MAO-A | Competitive | Weak nih.govnih.gov |
| Zimelidine | MAO-B | Noncompetitive | More potent than for MAO-A in some species nih.gov |
Effects on Cellular Growth and Proliferation in Specific Cell Lines
Currently, there is a lack of specific research data on the direct effects of this compound on the growth and proliferation of particular cell lines.
In Vivo Animal Model Studies of this compound
Preclinical studies in animal models have been crucial in characterizing the behavioral and neurochemical effects of zimelidine, providing insights into its pharmacological activity in a living system.
Behavioral Assessments of Serotonin-Mediated Responses in Rodents
The administration of zimelidine to rodents has been shown to enhance serotonin-mediated behaviors, consistent with its mechanism as a serotonin reuptake inhibitor. nih.gov One notable study investigated the role of serotonergic mechanisms in the reinforcing properties of drugs of abuse using the conditioned place preference test in rats. In this paradigm, zimelidine by itself did not induce place preference or aversion. However, pretreatment with zimelidine completely blocked the place preference induced by d-amphetamine, suggesting that increasing serotonin transmission can reduce the reinforcing effects of psychostimulants. nih.gov In contrast, zimelidine did not alter the place preference induced by morphine. nih.gov
| Animal Model | Behavioral Test | Key Finding |
| Rat | Conditioned Place Preference | Blocked d-amphetamine-induced place preference nih.gov |
| Rat | Conditioned Place Preference | No effect on morphine-induced place preference nih.gov |
Neurochemical Alterations in Discrete Brain Regions Following Zimelidine Administration
In vivo studies have demonstrated that zimelidine effectively blocks the 5-HT uptake mechanism across various brain regions. Following systemic administration in rats, a marked reduction in 5-HT turnover has been observed, even at low doses. nih.gov This effect is indicative of the increased synaptic availability of serotonin due to reuptake blockade. The blockade of the 5-HT uptake mechanism has been documented in the cerebral cortex, hippocampus, striatum, hypothalamus, and spinal cord, affecting both ascending and descending serotonergic pathways. nih.gov Chronic treatment with zimelidine in rats has been shown to induce changes in 5-HT receptor binding, including a reduction in the number of high-affinity binding sites and the appearance of a low-affinity binding site in the cerebral cortex and hypothalamus. nih.gov Furthermore, long-term administration of zimelidine has been associated with a selective reduction in 5-HT synthesis. nih.gov
| Brain Region | Neurochemical Effect |
| Cerebral Cortex | Blockade of 5-HT uptake nih.gov |
| Hippocampus | Blockade of 5-HT uptake nih.gov |
| Striatum | Blockade of 5-HT uptake nih.gov |
| Hypothalamus | Blockade of 5-HT uptake, changes in 5-HT receptor binding nih.govnih.gov |
| Spinal Cord | Blockade of 5-HT uptake nih.gov |
| Whole Brain | Reduced 5-HT turnover and synthesis nih.govnih.gov |
Modulation of Nociception and Pain Pathways by Zimelidine
Preclinical investigations in animal models have explored the antinociceptive properties of zimelidine, suggesting its potential to modulate pain pathways. Studies utilizing the tail-flick and hot-plate tests in rats have been instrumental in characterizing these effects.
In one study, intrathecally administered zimelidine was evaluated for its analgesic effects. nih.gov Only the highest dose tested (50 micrograms) demonstrated an antinociceptive effect in the tail-flick test after adjustments were made for tail skin temperature. nih.gov However, no antinociceptive effect was observed in the increasing temperature hot-plate test with intrathecal administration. nih.gov The positive result in the tail-flick test suggests that the antinociceptive action of zimelidine may, at least in part, originate from a spinal site of action, as this response is integrated at the spinal level. nih.gov Conversely, the lack of effect in the hot-plate test, which involves supraspinal processing, may be explained by the localized spinal administration of the compound. nih.gov
Further studies have shown that zimelidine, when administered intraperitoneally, exhibits analgesic properties on its own. nih.gov In the hot-plate test, zimelidine produced a significant antinociceptive effect compared to a saline control group, with the maximal effect observed at 60 minutes post-administration. nih.gov When administered with morphine, zimelidine demonstrated an additive analgesic effect. nih.govnih.gov This enhancement of morphine-induced analgesia was observed in both the tail-flick and hot-plate tests. nih.gov These findings support a role for serotonin (5-HT) in the expression of morphine-induced antinociception. nih.gov
Table 1: Antinociceptive Effects of Zimelidine in Rat Models
| Test | Administration Route | Zimelidine Effect | Key Finding |
|---|---|---|---|
| Tail-Flick Test | Intrathecal | Antinociceptive at high dose (50 µg) nih.gov | Suggests a spinal site of action for analgesia. nih.gov |
| Hot-Plate Test | Intrathecal | No antinociceptive effect observed. nih.gov | Response is integrated supraspinally, which may explain the lack of effect. nih.gov |
| Hot-Plate Test | Intraperitoneal | Significant antinociceptive effect. nih.gov | Maximal effect observed at 60 minutes post-administration. nih.gov |
| Tail-Flick & Hot-Plate Tests | Intraperitoneal (with Morphine) | Additive analgesic effect. nih.govnih.gov | Zimelidine enhances the analgesic effect of morphine. nih.gov |
Metabolic and Physiological Effects of Zimelidine (e.g., Hyperglycemia) in Animal Models
The metabolic and physiological effects of zimelidine have been investigated in animal models, with a particular focus on its impact on glucose homeostasis. Studies in mice have demonstrated that zimelidine can induce hyperglycemia. nih.gov
Research has shown that zimelidine induces a dose-dependent increase in plasma glucose levels in mice. nih.gov Notably, this hyperglycemic effect occurred without altering insulin (B600854) levels. nih.gov To determine the underlying mechanism, the role of the serotonergic system was examined. Pre-treatment with p-chlorophenylalanine (pCPA), a serotonin depleter, significantly reduced the zimelidine-induced hyperglycemia. nih.gov This finding suggests that the hyperglycemic effect of zimelidine is mediated by the serotonergic system, occurring as a consequence of its primary mechanism of action—serotonin reuptake inhibition. nih.gov The link between antidepressant use and altered glucose regulation is supported by other animal studies that have observed hyperglycemia following the administration of various antidepressants. nih.gov Potential proposed mechanisms include the alteration of glucose regulation through increased serotonin transmission and effects on the hypothalamo-pituitary-adrenal axis. nih.gov
Table 2: Effect of Zimelidine on Plasma Glucose in Mice
| Compound | Effect on Plasma Glucose | Effect on Insulin Levels | Influence of Serotonin Depleter (pCPA) |
|---|
| Zimelidine | Dose-dependent increase (Hyperglycemia) nih.gov | No change nih.gov | Hyperglycemic effect significantly reduced nih.gov |
Investigations into Zimelidine's Impact on Opioid Tolerance Development in Animal Models
A significant area of preclinical research has been the investigation of zimelidine's effect on the development of tolerance to the analgesic effects of opioids, such as morphine. nih.govnih.govuvm.edu Tolerance is a phenomenon where repeated administration of an opioid results in a diminished analgesic effect, requiring larger doses to achieve the same level of pain relief. nih.gov
Studies in rats have consistently shown that zimelidine can attenuate the development of tolerance to morphine-induced antinociception. nih.govnih.govuvm.edu In experimental models where morphine tolerance was induced over a 3-day period, the co-administration of zimelidine with morphine significantly reduced the development of this tolerance. nih.govnih.govuvm.edu This was evidenced by a greater antinociceptive response (%MPE - Maximum Possible Effect) in animals treated with both zimelidine and morphine compared to those who developed tolerance to morphine alone. nih.gov
Table 3: Effect of Zimelidine on Morphine Tolerance in Rats
| Experimental Condition | Key Finding |
|---|---|
| Induction of Morphine Tolerance | A 3-day cumulative dosing regimen of morphine twice daily was used. nih.govuvm.edu |
| Zimelidine Co-administration | Significantly attenuated the development and expression of morphine tolerance. nih.govnih.govuvm.edu |
| Antinociceptive Effect | The combination of zimelidine and morphine produced an additive analgesic effect. nih.gov |
| Proposed Mechanism | Zimelidine enhances the analgesic effect of morphine and reduces tolerance development by modulating the serotonergic system. nih.gov |
Comparative Preclinical Pharmacological Profiles of Zimelidine with Other Neuroactive Compounds
The pharmacological profile of zimelidine has been extensively compared with other neuroactive compounds in preclinical settings, which has helped to define its distinct mechanism of action. nih.gov Zimelidine and its primary active metabolite, norzimelidine, are preferential inhibitors of 5-hydroxytryptamine (5-HT) neuronal reuptake, with a much less pronounced effect on noradrenaline (NA) uptake. nih.gov
In comparison to tricyclic antidepressants (TCAs) like amitriptyline (B1667244) and imipramine, zimelidine exhibits a more selective profile. nih.govnih.gov While TCAs often have significant effects on multiple neurotransmitter systems, zimelidine has a negligible action on muscarinic, noradrenergic (alpha-1, alpha-2, and beta), and histamine (B1213489) (H1 and H2) receptors. nih.gov This selectivity accounts for the lower incidence of certain side effects, such as anticholinergic reactions, compared to a drug like imipramine. nih.gov Unlike TCAs, zimelidine also does not block the effects of reserpine. nih.gov
When compared with other selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine (B1211875), zimelidine shares the primary mechanism of 5-HT reuptake inhibition. nih.gov However, pharmacokinetic studies have highlighted differences. For instance, high plasma concentrations of the active metabolites of both zimelidine (norzimelidine) and fluoxetine (norfluoxetine) were associated with a poorer therapeutic response in some studies. nih.gov
Zimelidine also differs from newer antidepressants like mianserin. nih.gov For example, in contrast to amitriptyline and mianserin, zimelidine only displays a 5-HT receptor blocking action at extremely high doses and does not block 5-HT mediated behavior. nih.gov Its profile is characterized by a preferential effect on the presynaptic 5-HT reuptake mechanism. nih.gov
Table 4: Comparative Preclinical Profile of Zimelidine
| Compound Class | Comparator Drug(s) | Key Differences from Zimelidine |
|---|---|---|
| Tricyclic Antidepressants (TCAs) | Amitriptyline, Imipramine | Zimelidine has negligible action on muscarinic, noradrenergic, and histamine receptors; TCAs are less selective. nih.govnih.gov |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Fluoxetine | Both are selective 5-HT reuptake inhibitors, but pharmacokinetic differences in their active metabolites have been noted. nih.gov |
| Other Antidepressants | Mianserin | Mianserin has 5-HT receptor blocking action at therapeutic doses; zimelidine only shows this at extremely high doses. nih.gov |
Table of Compounds
| Compound Name |
|---|
| This compound |
| Alaproclate |
| Amitriptyline |
| Desipramine (B1205290) |
| Fluoxetine |
| Imipramine |
| Mianserin |
| Morphine |
| Norzimelidine |
| p-chlorophenylalanine (pCPA) |
| Pethidine |
Structure Activity Relationship Sar Studies of Zimelidine Dihydrochloride Monohydrate
Identification of Essential Structural Motifs for Serotonin (B10506) Transporter Affinity and Selectivity
The chemical structure of zimelidine contains several key motifs that are crucial for its high affinity and selectivity for the serotonin transporter. SAR studies, primarily through the synthesis and evaluation of various analogues, have elucidated the importance of these structural features.
The (Z)-configuration of the double bond in the allylamine (B125299) side chain is a critical determinant of zimelidine's potency as a serotonin uptake inhibitor. Studies comparing the (Z)- and (E)-isomers of zimelidine and its analogues have consistently shown that the (Z)-isomers are significantly more active. This stereoselectivity suggests a specific geometric requirement for optimal binding within the serotonin transporter.
The dimethylamino group is also essential for activity. The demethylated metabolite of zimelidine, norzimelidine, retains significant pharmacological activity, indicating that a secondary amine is also well-tolerated at this position. However, modifications to the amino group generally lead to a decrease in potency.
The pyridyl ring is a key element for the selectivity of zimelidine for the serotonin transporter over other monoamine transporters, such as the norepinephrine (B1679862) transporter (NET). Analogues where the pyridyl ring is replaced with other aromatic systems often exhibit altered selectivity profiles.
| Compound | Modification | SERT Affinity (IC50/Ki) | Reference |
| (Z)-Zimelidine | - | High | mangliklab.com |
| (E)-Zimelidine | Isomeric change | Lower than (Z)-isomer | mangliklab.com |
| Norzimelidine | N-demethylation | High | biorxiv.org |
| Homoallylic analogue of (Z)-Zimelidine | Elongation of allylic chain | Lower than (Z)-Zimelidine | mangliklab.com |
Analysis of Conformational Preferences and Their Influence on Biological Activity
The three-dimensional conformation of zimelidine is a key factor in its interaction with the serotonin transporter. The flexibility of the allylamine side chain allows the molecule to adopt various conformations, but only specific spatial arrangements are conducive to high-affinity binding.
The (Z)-configuration of the double bond imposes a significant constraint on the possible conformations of the side chain, forcing the phenyl and pyridyl rings into a specific spatial relationship that is apparently optimal for binding to the serotonin transporter. This geometric constraint is likely a major contributor to the higher potency of the (Z)-isomer compared to the (E)-isomer.
Rational Design and Synthesis of Zimelidine Analogues for Enhanced Pharmacological Specificity
The SAR data for zimelidine has guided the rational design and synthesis of numerous analogues with the aim of improving potency, selectivity, and pharmacokinetic properties. These efforts have involved systematic modifications of the zimelidine scaffold to probe the chemical space around the serotonin transporter binding site.
One approach has been the synthesis of conformationally restricted analogues to lock the molecule into a presumed bioactive conformation. By reducing the conformational flexibility of the side chain, researchers have sought to increase binding affinity and selectivity.
Another strategy has been the modification of the aromatic rings to explore the effects of different substituents on potency and selectivity. For example, the synthesis of analogues with different halogen substitutions on the phenyl ring or with modifications to the pyridyl ring has provided valuable insights into the nature of the binding pocket.
The synthesis of homoallylic amines related to zimelidine, where the allylic side chain is extended by one carbon atom, was undertaken to investigate the spatial requirements of the binding site. mangliklab.com These studies demonstrated that while the longer side chain decreased potency, the selectivity for the serotonin transporter was retained, providing further information about the topography of the transporter.
Computational Chemistry Approaches in Zimelidine SAR (e.g., Molecular Docking, Quantitative Structure-Activity Relationships)
Computational chemistry has become an invaluable tool in understanding the SAR of zimelidine and other SERT inhibitors. Molecular docking and quantitative structure-activity relationship (QSAR) studies have been used to model the interaction of zimelidine with the serotonin transporter and to predict the activity of novel analogues.
Molecular docking simulations have been used to predict the binding mode of zimelidine within the serotonin transporter. These models, often based on homology models of the human SERT, can help to visualize the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. While specific docking studies focused solely on zimelidine are not extensively reported in recent literature, the general principles of SSRI binding to SERT are well-established and applicable. These studies suggest that the protonated amine of zimelidine forms a crucial salt bridge with a conserved aspartate residue in the transporter, while the aromatic rings engage in hydrophobic and pi-stacking interactions with surrounding amino acid residues.
Metabolic Pathways and Pharmacologically Active Metabolites of Zimelidine
Identification and Characterization of the Demethylated Metabolite, Norzimelidine
The principal active metabolite of zimelidine is formed through the removal of a methyl group from the parent compound, a process known as N-demethylation. nih.gov This biotransformation yields norzimelidine, which has been identified as a biologically active compound. researchgate.net
Following administration of zimelidine, norzimelidine is found in significant concentrations in the plasma, often exceeding those of the parent drug. researchgate.net Studies have shown that after long-term administration, plasma concentrations of norzimelidine can be two to four times higher than those of zimelidine. researchgate.net This is partly due to its longer plasma elimination half-life, which is approximately 19.4 hours, compared to zimelidine's 8.4 hours. drugbank.comresearchgate.net The accumulation of this active metabolite suggests that it plays a crucial role in the sustained therapeutic effects observed during treatment. researchgate.net
Table 1: Pharmacokinetic Properties of Zimelidine and Norzimelidine
| Compound | Mean Peak Plasma Concentration (after 100mg single dose) | Mean Plasma Elimination Half-life | Plasma Concentration Ratio (long-term administration) |
|---|---|---|---|
| Zimelidine | 103.9 +/- 34.8 ng/ml | 8.4 +/- 2.0 hours | 1 |
| Norzimelidine | Not specified | 19.4 +/- 3.6 hours | 2 to 4 |
Data sourced from multiple clinical studies. researchgate.net
Comparative Pharmacological Activity and Potency of Norzimelidine Relative to the Parent Compound
Both zimelidine and its primary metabolite, norzimelidine, exert their pharmacological effects by selectively inhibiting the neuronal reuptake of serotonin (B10506) (5-hydroxytryptamine or 5-HT). nih.govnih.gov This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. mayoclinic.org
Research indicates that norzimelidine is not merely an active metabolite but is, in fact, more potent than its parent compound, zimelidine, in inhibiting serotonin reuptake. ncats.io It is suggested that norzimelidine may be responsible for the major part of zimelidine's pharmacological activity. nih.govnih.gov Both compounds demonstrate a high selectivity for the serotonin transporter, with significantly less effect on the reuptake of norepinephrine (B1679862). nih.govncats.io This selectivity distinguishes them from older tricyclic antidepressants, which often affect multiple neurotransmitter systems. nih.gov
Table 2: Comparative Potency of Zimelidine and Norzimelidine
| Feature | Zimelidine | Norzimelidine |
|---|---|---|
| Primary Mechanism | Inhibition of Serotonin (5-HT) Reuptake | Inhibition of Serotonin (5-HT) Reuptake |
| Potency | Potent inhibitor of 5-HT uptake | More potent inhibitor of 5-HT uptake than zimelidine ncats.io |
| Selectivity | Selective for 5-HT over norepinephrine | Selective for 5-HT over norepinephrine ncats.io |
Biochemical Mechanisms of Zimelidine Metabolism and Biotransformation
The metabolism of zimelidine is a complex process primarily occurring in the liver and involves several key biochemical reactions. The biotransformation of xenobiotics, such as drugs, generally occurs in two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govacnp.org
The metabolism of zimelidine predominantly involves Phase I reactions. nih.gov The major metabolic pathways identified in humans, as well as in preclinical studies using rats and dogs, include:
N-demethylation: This is the key pathway leading to the formation of the active metabolite, norzimelidine. nih.gov
N-oxidation: This reaction involves the oxidation of both the aliphatic and aromatic nitrogen atoms within the zimelidine molecule, leading to the formation of zimelidine N-oxide. nih.gov
Deamination: This process involves the removal of the aliphatic nitrogen, resulting in the formation of 3-(4-bromophenyl)-3-(3-pyridyl)-acrylic acid. nih.gov
These metabolic transformations are primarily catalyzed by the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases that are essential for the metabolism of a vast number of drugs. nih.govupol.cz While the specific CYP isozymes responsible for zimelidine metabolism are not extensively detailed in the provided search results, the metabolism of many selective serotonin reuptake inhibitors is known to be influenced by genetic polymorphisms in CYP enzymes, particularly CYP2D6 and CYP2C19. nih.govpsychopharmacologyinstitute.com These genetic variations can lead to significant interindividual differences in drug metabolism and plasma concentrations. nih.gov
The metabolites produced, including norzimelidine, zimelidine N-oxide, and the acrylic acid derivative, are subsequently processed for excretion from the body. nih.gov
Table of Compounds
| Compound Name |
|---|
| Zimelidine |
| Zimelidine dihydrochloride (B599025) monohydrate |
| Norzimelidine |
| Serotonin (5-hydroxytryptamine, 5-HT) |
| Norepinephrine |
| Zimelidine N-oxide |
Analytical Methodologies for Research and Quantification of Zimelidine Dihydrochloride Monohydrate
Chromatographic Techniques for Separation and Quantification (e.g., Gas-Liquid Chromatography, High-Performance Liquid Chromatography)
Chromatographic methods are fundamental for the separation and quantification of zimelidine and its metabolites from complex matrices. Both Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) have been effectively utilized for this purpose.
A specific and sensitive GLC method has been developed for the simultaneous determination of zimelidine and its active N-demethylated metabolite, norzimelidine, in human plasma. nih.gov This method employs loxapine (B1675254) as an internal standard. A key feature of this technique is the derivatization of norzimelidine with heptafluorobutyric anhydride (B1165640) to facilitate its separation and detection. The retention times for the derivatized norzimelidine and zimelidine are approximately 10.35 minutes and 6.16 minutes, respectively. This method demonstrates high sensitivity, with a detection limit of 5 ng/ml for both zimelidine and norzimelidine in plasma. nih.gov
Table 1: Gas-Liquid Chromatography (GLC) Method Parameters for Zimelidine Analysis nih.gov
| Parameter | Description |
| Technique | Gas-Liquid Chromatography (GLC) |
| Analytes | Zimelidine, Norzimelidine |
| Internal Standard | Loxapine |
| Derivatization | Norzimelidine with heptafluorobutyric anhydride |
| Retention Time | Zimelidine: ~6.16 min; Norzimelidine: ~10.35 min |
| Sensitivity | 5 ng/ml for both compounds in plasma |
For the analysis of zimelidine and norzimelidine in various biological samples, including whole blood, plasma, urine, and rat brain, high-performance ion-pair liquid chromatography has been employed. researchgate.net This HPLC method utilizes perchlorate (B79767) as a counter ion in the stationary phase to achieve separation. Chlorpheniramine and the geometrical isomer of norzimelidine have been used as internal standards in this approach. researchgate.net
Spectroscopic and Mass Spectrometric Approaches for Structural Confirmation and Trace Analysis
Spectroscopic and mass spectrometric techniques are indispensable for the definitive structural confirmation of Zimelidine Dihydrochloride (B599025) Monohydrate and for conducting trace-level analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic compounds. The structure of Zimelidine Dihydrochloride has been confirmed using H-NMR (Proton NMR) spectroscopy, with the resulting spectrum being consistent with its known chemical structure. abmole.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the highly sensitive detection capabilities of mass spectrometry. This combination allows for the development of methods with very low limits of detection. encyclopedia.pub While specific fragmentation patterns for zimelidine are not detailed in the provided search results, GC-MS is a standard and powerful technique for the analysis of antidepressants and their metabolites in biological matrices, offering high sensitivity and selectivity. encyclopedia.pubmdpi.com The mass spectrometer identifies compounds by ionizing them and then sorting the ions based on their mass-to-charge ratio, providing a molecular fingerprint that can confirm the identity of the analyte and allow for quantification at very low concentrations.
Development and Validation of Bioanalytical Methods for Preclinical Research Samples
The development and validation of bioanalytical methods are critical for obtaining reliable data in preclinical pharmacokinetic studies. These methods must be robust, accurate, and precise to quantify the analyte in biological matrices such as plasma or tissue homogenates.
A bioanalytical method intended for preclinical research must undergo a thorough validation process to ensure its reliability. According to regulatory guidelines, a full method validation should be performed for any new analytical method. europa.eu This validation process assesses several key parameters:
Accuracy : The closeness of the determined value to the nominal concentration. For quality control (QC) samples, the mean concentration should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. europa.eu
Precision : The degree of scatter between a series of measurements. It is expressed as the coefficient of variation (CV) and should not exceed 15% for QC samples, and 20% for the LLLOQ. europa.eu
Selectivity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity and Range : The concentration range over which the method is accurate, precise, and linear.
Stability : The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage).
An example of a developed and validated bioanalytical method is the GLC method for zimelidine and norzimelidine in human plasma, which was demonstrated to be specific, sensitive, rapid, and reproducible. nih.gov Such validated methods are essential for preclinical studies that investigate the pharmacokinetic properties of a drug, providing crucial data on its absorption, distribution, metabolism, and excretion (ADME). researchgate.net The reliability of these preclinical findings is fundamentally dependent on the quality of the bioanalytical methods used. wisdomlib.org
Table 2: Key Validation Parameters for Bioanalytical Methods europa.eu
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean concentration within ±15% of nominal value (±20% for LLOQ) |
| Precision (CV) | Should not exceed 15% (20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity (Correlation Coefficient) | Typically r² ≥ 0.99 |
| Stability | Analyte concentration should remain within acceptable limits (e.g., ±15% of initial) under specified conditions. |
Broader Scientific Implications and Future Research Trajectories
Zimelidine's Role as a Precursor in the Evolution of Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) Pharmacology
Zimelidine is widely recognized as the first clinically marketed SSRI, representing a pivotal paradigm shift in antidepressant drug development. wikipedia.orgbionity.com Its creation stemmed from a targeted research effort to design a compound with a more specific mechanism of action than the existing tricyclic antidepressants (TCAs), which had numerous side effects due to their broad interaction with various neurotransmitter systems. thecarlatreport.comnih.gov
The development of zimelidine was a deliberate move away from the serendipitous discoveries that characterized the first generation of antidepressants. Researchers at Astra sought to improve upon the known antidepressant properties of certain antihistamines, such as brompheniramine, which exhibited some serotonin reuptake inhibition. wikipedia.orgwikipedia.org By modifying the structure of brompheniramine, they successfully synthesized zimelidine, a compound that selectively inhibited the reuptake of serotonin (5-HT) with minimal impact on norepinephrine (B1679862) (NE). wikipedia.orguq.edu.au This selectivity was a groundbreaking achievement and established zimelidine as the prototype for a new class of antidepressants. wikipedia.org
Zimelidine became the template for the second generation of SSRIs. wikipedia.org Although it was withdrawn from the market in 1983 due to rare cases of Guillain-Barré syndrome, its initial success validated the therapeutic strategy of selectively targeting the serotonin transporter (SERT). thecarlatreport.comwikipedia.orgcambridge.org This proof of concept spurred further research, leading directly to the development and marketing of other SSRIs like fluvoxamine (B1237835) and fluoxetine (B1211875), which had more favorable safety profiles. wikipedia.orgbionity.com The scare surrounding zimelidine's side effects initially slowed down research on serotonergic medications but also led to more rigorous safety and toxicological screening for subsequent compounds. thecarlatreport.com
| Drug | Structural Class | Year Marketed | Key Distinction |
| Zimelidine | Pyridylallylamine | 1982 | First marketed SSRI; established the principle of selective serotonin reuptake inhibition. wikipedia.orgwikipedia.orgcambridge.org |
| Fluvoxamine | - | 1983 | Succeeded zimelidine after its withdrawal. wikipedia.orgcambridge.org |
| Fluoxetine | Phenylpropylamine | 1987 | Widely considered the landmark second-generation SSRI that popularized the class. thecarlatreport.comwikipedia.org |
| Sertraline | Tametraline | 1990 | Another early, widely used SSRI developed following the path paved by zimelidine. wikipedia.orgcambridge.org |
| Paroxetine | - | 1991 | Part of the wave of SSRIs introduced after zimelidine's withdrawal. cambridge.org |
| Citalopram | Benzofuran | 1989 | Developed and marketed in the period of intense SSRI research following zimelidine. wikipedia.orgcambridge.org |
Contributions of Zimelidine Research to Understanding Serotonergic System Function and Dysregulation
Research involving zimelidine was instrumental in solidifying the role of serotonin in the pathophysiology of depression and other psychiatric disorders. nih.gov By providing a tool that could selectively modulate the serotonergic system, zimelidine allowed researchers to dissect its functions with greater precision than was possible with the non-selective TCAs. nih.govuq.edu.au
Clinical studies demonstrated that zimelidine was a potent inhibitor of serotonin reuptake in the central nervous system. nih.govuq.edu.au An initial trial objectively measured its pharmacological effects by monitoring drug plasma levels and assessing the in vitro 5-HT uptake inhibiting activity of plasma from treated patients. nih.gov The results showed that patient plasma markedly inhibited 5-HT uptake compared to norepinephrine uptake. nih.gov Furthermore, these studies correlated zimelidine's biochemical action with clinical outcomes, providing strong evidence for the "serotonin hypothesis" of depression. nih.govresearchgate.net
Zimelidine research also shed light on the broader physiological roles of serotonin. For instance, studies investigating its effect on the hypothalamic-pituitary-adrenal (HPA) axis found that zimelidine pretreatment increased ACTH levels in healthy subjects, suggesting that serotonin has a stimulatory influence on this critical stress-response system. nih.gov Electrophysiological studies in animal models examined the pre- and postsynaptic effects of zimelidine and its metabolite, norzimelidine, on serotonergic neurons, further clarifying the adaptive changes that occur in the brain following chronic SSRI administration. scilit.comnih.gov
| Research Area | Key Finding with Zimelidine | Implication for Serotonergic System Understanding |
| Neurotransmitter Selectivity | Markedly inhibited 5-HT uptake with little effect on norepinephrine (NE) uptake in patient plasma. nih.gov | Confirmed the ability to pharmacologically isolate and target the serotonin system. |
| CSF Metabolite Studies | Significantly decreased levels of the serotonin metabolite 5-HIAA in the cerebrospinal fluid of depressed patients. nih.gov | Provided direct biochemical evidence of reduced serotonin turnover in the human brain following reuptake inhibition. |
| HPA Axis Regulation | Increased ACTH response compared to placebo, indicating a stimulatory effect on the HPA axis. nih.gov | Helped elucidate the role of serotonin in modulating the neuroendocrine stress response. |
| Neuronal Firing | Single-cell studies investigated the acute and long-term effects on the firing rates of 5-HT raphe neurons. scilit.com | Contributed to the understanding of autoreceptor desensitization as a key mechanism of antidepressant action. |
Methodological Advancements in Neurotransmitter Transporter Research Stemming from Zimelidine Studies
The development and study of zimelidine coincided with and contributed to the refinement of key methodologies in neuropharmacology. While it did not invent new technologies, its investigation relied on and advanced an integrated biochemical and clinical approach to drug assessment.
A prime example is the methodology used in early clinical trials, which went beyond simple symptom ratings. nih.gov These studies incorporated a suite of objective biochemical measures to quantify the drug's action in patients. This included:
Pharmacokinetic Analysis: Measuring the plasma concentrations of zimelidine and its active metabolite, norzimelidine. nih.gov
Ex Vivo Transporter Occupancy: Assessing the capacity of plasma drawn from patients to inhibit serotonin and norepinephrine uptake in laboratory preparations (platelets or synaptosomes). This provided a direct link between circulating drug levels and target engagement. nih.gov
Neurochemical Analysis: Measuring the levels of monoamine metabolites (like 5-HIAA for serotonin and HMPG for norepinephrine) in the cerebrospinal fluid (CSF) to gauge the drug's impact on neurotransmitter turnover within the central nervous system. nih.gov
This comprehensive approach, linking pharmacokinetics, target engagement, and central neurochemical changes with clinical response, helped establish a more rigorous framework for evaluating psychotropic drugs.
Furthermore, zimelidine and its analogs became tools for basic research into the serotonin transporter (SERT). Efforts were made to create radiolabeled versions of zimelidine and norzimelidine as potential ligands for Single-Photon Emission Computed Tomography (SPECT) imaging of SERT in the brain. nih.gov Although these specific compounds did not prove to be promising SPECT ligands, the research represented the application of then-advancing neuroimaging techniques to visualize and quantify neurotransmitter transporters in vivo, a field of study that is critical to modern neuroscience. nih.gov
Theoretical Frameworks for Designing Novel Compounds Based on Zimelidine's Pharmacological Profile
The success of zimelidine in achieving selective serotonin reuptake inhibition was a landmark event that fundamentally shifted the theoretical framework of antidepressant drug design. It marked a transition from a reliance on serendipity to an era of rational, mechanism-based drug discovery. imrpress.com
The primary theoretical framework solidified by zimelidine was the concept of selective pharmacology . Prior to zimelidine, the leading antidepressants (TCAs and MAOIs) were "dirty drugs" that affected multiple molecular targets, leading to significant side effects. thecarlatreport.com The development of zimelidine was predicated on the hypothesis that selectively inhibiting the serotonin transporter would retain antidepressant efficacy while minimizing side effects like sedation, cardiotoxicity, and anticholinergic effects. nih.govwikipedia.org Its initial clinical success powerfully validated this hypothesis, demonstrating that a "cleaner" pharmacological profile could translate into improved tolerability. thecarlatreport.comnih.gov
This principle became the guiding theoretical framework for the design of virtually all subsequent SSRIs and, later, serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov The goal was no longer simply to find a compound that worked, but to design a molecule with a specific, predefined pharmacological profile. This involves:
Identifying a specific biological target (e.g., the serotonin transporter).
Designing a molecule with high affinity and selectivity for that target.
Systematically modifying the chemical structure to optimize potency and selectivity while minimizing off-target effects.
While modern techniques like fragment-based drug design and computational modeling have made this process vastly more sophisticated, the foundational principle of rational design based on a selective pharmacological profile, which zimelidine helped to pioneer in the field of antidepressants, remains a cornerstone of contemporary drug discovery. mdpi.com
Q & A
Q. What is the mechanistic basis for zimelidine dihydrochloride monohydrate's selective inhibition of serotonin reuptake?
this compound acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter (SERT) with high affinity, thereby blocking 5-HT uptake. Its selectivity over norepinephrine and dopamine transporters (NET/DAT) is attributed to structural differences in the binding pockets of these transporters. Researchers should validate SERT inhibition using radioligand binding assays (e.g., [³H]-paroxetine displacement) and functional uptake assays in synaptosomal preparations .
Q. How can in vivo models be optimized to study zimelidine's neuropharmacological effects?
In retinal bipolar cell studies, zimelidine (200 ng/dose) was co-administered with KCl and other serotonergic modulators to isolate its effects on serotonin clearance. To replicate this, researchers should use controlled microinjection protocols in ex vivo tissue models, ensuring concentrations are adjusted for species-specific metabolic rates (e.g., 0.512 μM in murine models). Stability of the compound in physiological buffers must be pre-tested .
Advanced Research Questions
Q. How should researchers address contradictions in zimelidine's efficacy across different experimental models?
Discrepancies in efficacy (e.g., variable IC₅₀ values in rodent vs. human SERT assays) may arise from species-specific transporter polymorphisms or differences in experimental conditions (e.g., buffer pH, temperature). Methodological solutions include:
Q. What analytical methodologies are recommended for quantifying zimelidine in complex biological matrices?
High-performance liquid chromatography (HPLC) with UV detection at 263 nm provides robust quantification, as demonstrated for structurally similar compounds like pramipexole dihydrochloride monohydrate. Key validation parameters include:
Q. How does zimelidine's stability under varying storage conditions impact experimental reproducibility?
Stability studies for related dihydrochloride monohydrates (e.g., pramipexole) show ≤0.36% degradation in standard solutions over 48 hours at 30°C. For zimelidine:
Q. What strategies mitigate off-target effects when studying zimelidine's interaction with other neuromodulators?
In retinal studies, zimelidine was paired with 6-nitroquipazine (a serotonin autoreceptor antagonist) to isolate presynaptic effects. To generalize this approach:
Q. How can zimelidine's receptor selectivity profile be rigorously validated?
Screen against a panel of 50+ GPCRs, ion channels, and transporters using competitive binding assays (e.g., CEREP’s Psychoactive Drug Screen). Prioritize targets with structural homology to SERT, such as the GABAₐ receptor or dopamine D2 receptor, to rule out off-target activity .
Methodological Resources
Q. What pharmacokinetic parameters should be prioritized in zimelidine preclinical studies?
Focus on:
Q. How can cross-species efficacy of zimelidine be systematically evaluated?
Develop species-matched primary neuronal cultures (e.g., human vs. rat cortical neurons) and compare SERT inhibition kinetics using patch-clamp electrophysiology. Normalize data to transporter expression levels (qPCR/Western blot) to control for variability .
Q. What experimental designs are optimal for studying zimelidine's long-term neuroadaptive effects?
Chronic administration models (14–28 days) with behavioral endpoints (e.g., forced swim test for antidepressant efficacy) paired with neurochemical analyses (e.g., microdialysis for extracellular serotonin). Include washout periods to distinguish acute vs. sustained effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
